Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate
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Overview
Description
Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate is a chemical compound with the molecular formula C12H15NO4SNa It is a sodium salt derivative of pyrrolidine, characterized by the presence of a benzyloxycarbonyl group and a sulfinate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate typically involves the reaction of pyrrolidine derivatives with benzyloxycarbonyl chloride and sodium sulfinate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Protection of the pyrrolidine nitrogen: using benzyloxycarbonyl chloride.
Introduction of the sulfinate group: through a reaction with sodium sulfinate.
Purification: of the final product using techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or continuous flow reactors: for efficient synthesis.
Advanced purification techniques: such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Nucleophiles: such as alkyl halides or amines for substitution reactions.
Major Products:
Sulfonate derivatives: from oxidation reactions.
Amines: from reduction reactions.
Substituted pyrrolidine derivatives: from substitution reactions.
Scientific Research Applications
Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can:
Act as a nucleophile: in substitution reactions, targeting electrophilic centers in molecules.
Undergo oxidation or reduction: to form reactive intermediates that can interact with biological molecules.
Modulate biochemical pathways: by forming covalent bonds with target proteins or enzymes.
Comparison with Similar Compounds
Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate can be compared with other similar compounds, such as:
Sodium 1-benzyl-3-carbamoyl-1,4-dihydropyridine-4-sulfinate: Known for its reducing properties and applications in organic synthesis.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their biological activity and structural versatility.
Uniqueness:
- The presence of both a benzyloxycarbonyl group and a sulfinate group in this compound makes it unique, providing distinct reactivity and potential applications compared to other pyrrolidine derivatives.
Properties
IUPAC Name |
sodium;1-phenylmethoxycarbonylpyrrolidine-3-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S.Na/c14-12(13-7-6-11(8-13)18(15)16)17-9-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBUEUCXPYEEDT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)[O-])C(=O)OCC2=CC=CC=C2.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14NNaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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